molecular formula C13H12F3N3O B2681759 1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 956777-46-1

1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2681759
CAS No.: 956777-46-1
M. Wt: 283.254
InChI Key: XUCGTSFCCPUSPV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a 1,3-dimethyl-substituted pyrazole core and a carboxamide group linked to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications . Its synthesis typically involves coupling 1,3-dimethylpyrazole-4-carboxylic acid with 4-(trifluoromethyl)aniline using reagents like HBTU or DIPEA, followed by purification via silica gel chromatography .

Properties

IUPAC Name

1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-8-11(7-19(2)18-8)12(20)17-10-5-3-9(4-6-10)13(14,15)16/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCGTSFCCPUSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using a trifluoromethylphenylboronic acid and a suitable catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s analogs differ in substituents on the pyrazole ring and the aryl/heteroaryl carboxamide group. Key examples include:

Compound Name Substituents (Pyrazole) Aryl/Heteroaryl Group Key Properties
1,3-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide 1,3-dimethyl 4-(trifluoromethyl)phenyl High lipophilicity; electron-withdrawing CF₃ group enhances stability
N-[4-(Diethylamino)phenyl]-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide 1-methyl, 5-phenoxy 4-(diethylamino)phenyl Electron-donating diethylamino group improves solubility
N-[4-Fluoro-2-(trifluoromethyl)benzyl]-1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide 1-phenyl, 3-pyridinyl 4-fluoro-2-(trifluoromethyl)benzyl Fluorine increases electronegativity; pyridinyl enhances bioactivity
N-[2-(1,3-Dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide 1-methyl 2-(1,3-dimethylbutyl)-3-thienyl Thienyl group introduces sulfur-based electronic effects

Key Research Findings

  • Electron-Withdrawing Groups: The CF₃ group in the target compound improves resistance to metabolic degradation compared to analogs with electron-donating groups (e.g., diethylamino) .
  • Substituent Position : Activity is highly sensitive to substituent placement. For instance, moving the CF₃ group from the para- to meta-position on the phenyl ring (as in ) reduces herbicidal efficacy .
  • Heterocyclic Modifications : Introducing heterocycles like pyridine () or thiophene () alters electronic properties and bioavailability, suggesting tunability for specific applications .

Biological Activity

1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is C12H12F3N3OC_{12}H_{12}F_3N_3O with a molecular weight of 319.3 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₂H₁₂F₃N₃O
Molecular Weight319.3 g/mol
LogP2.166
Polar Surface Area56.05 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide. Research indicates that compounds with the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the compound's effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The results demonstrated a notable reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound may function as an effective anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Table 2: Anti-inflammatory Activity Data

CompoundIC₅₀ (µg/mL)Reference
1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide57.24
Standard (Diclofenac Sodium)54.65

The biological activity of 1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is believed to be mediated through several mechanisms:

  • COX Inhibition : The compound exhibits selective inhibition of COX-2 over COX-1, which is associated with reduced gastrointestinal side effects.
  • Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

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